molecular formula C19H16N2O3S B2809047 (E)-N-(4-(3-(quinolin-6-yl)acryloyl)phenyl)methanesulfonamide CAS No. 1219915-24-8

(E)-N-(4-(3-(quinolin-6-yl)acryloyl)phenyl)methanesulfonamide

Cat. No. B2809047
CAS RN: 1219915-24-8
M. Wt: 352.41
InChI Key: RWSWQJOCFNSYMV-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(4-(3-(quinolin-6-yl)acryloyl)phenyl)methanesulfonamide, also known as QAM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Luminescent Metal–Organic Frameworks (MOFs) for Pesticide Detection

Abstract: A novel pillared-layered entangled luminescent metal–organic framework, [Zn2(bpdc)2(BPyTPE)] (where BPyTPE represents (E)-1,2-diphenyl-1,2-bis(4-(pyridin-4-yl)phenyl)ethene), has been designed and constructed . This solvent-free MOF exhibits strong blue-green emission with an excellent fluorescence quantum yield of 99%.

Application: The luminescent properties of this MOF make it an ideal candidate for pesticide detection. Researchers have demonstrated that it can sensitively and quantitatively detect trace amounts of the pesticide 2,6-dichloro-4-nitroaniline. The reversible emission response provides a reliable method for monitoring pesticide contamination in environmental samples.

Rhodium-Catalyzed C–H Functionalization

Abstract: Researchers have described a Rh(iii)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This reaction provides a straightforward route to diverse products.

Application: The quinoline-6-yl moiety in our compound can serve as a directing group in C–H activation reactions. By leveraging this feature, chemists can selectively functionalize specific C–H bonds in complex molecules. Such transformations enable the rapid synthesis of valuable heterocyclic compounds, including indazoles and other nitrogen-containing motifs.

Computational Chemistry

Abstract: Quantum chemical calculations can provide insights into the electronic structure, stability, and reactivity of (E)-N-(4-(3-(quinolin-6-yl)acryloyl)phenyl)methanesulfonamide.

Application: Computational studies can predict its molecular properties, such as frontier molecular orbitals, charge distribution, and vibrational frequencies. These insights aid in understanding its behavior in different environments and guide further experimental investigations.

properties

IUPAC Name

N-[4-[(E)-3-quinolin-6-ylprop-2-enoyl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-25(23,24)21-17-8-6-15(7-9-17)19(22)11-5-14-4-10-18-16(13-14)3-2-12-20-18/h2-13,21H,1H3/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSWQJOCFNSYMV-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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